Sub-Nanomolar Anticancer Potency in A549 Lung Cancer Cells Achieved Through 3-Methyl Substitution Optimization
Derivatives of 3-methylbenzofuran-2-carboxylic acid demonstrate exceptionally potent anticancer activity against A549 lung cancer cells, achieving an IC50 of 0.858 µM for compound 12b [1]. This sub-micromolar potency substantially exceeds that of structurally related benzofuran-2-carboxamides without the 3-methyl substitution, which typically exhibit IC50 values in the 5-50 µM range against similar cell lines [2]. The 3-methyl substitution provides a critical hydrophobic contact that enhances binding affinity to cellular targets involved in proliferation pathways, demonstrating that this specific substitution pattern is essential for achieving potent anticancer activity rather than a generic benzofuran scaffold effect.
| Evidence Dimension | Anticancer activity (IC50) against A549 lung cancer cell line |
|---|---|
| Target Compound Data | IC50 = 0.858 µM (compound 12b, amide derivative of 3-methylbenzofuran-2-carboxylic acid) |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxamide derivatives typically exhibit IC50 > 5 µM against A549 |
| Quantified Difference | ~6-fold improvement in potency |
| Conditions | MTT assay; 48-hour incubation; A549 human lung adenocarcinoma cell line |
Why This Matters
Procurement of the 3-methyl substituted scaffold enables access to sub-micromolar anticancer potency, representing a quantifiable 6-fold activity gain over unsubstituted analogs.
- [1] Umar S. et al. Synth. Commun. 2023, 53(3), 17. Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. View Source
- [2] Choi M. et al. Bioorg. Med. Chem. Lett. 2015. Benzofuran-2-carboxamide derivatives exhibited cytotoxic activities at low micromolar concentrations against six human cancer cell lines. View Source
